Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15455323
InChI: InChI=1S/C18H23ClN2O3/c1-4-9-14-15(17(22)24-6-3)16(20-18(23)21(14)5-2)12-10-7-8-11-13(12)19/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,20,23)
SMILES:
Molecular Formula: C18H23ClN2O3
Molecular Weight: 350.8 g/mol

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15455323

Molecular Formula: C18H23ClN2O3

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C18H23ClN2O3
Molecular Weight 350.8 g/mol
IUPAC Name ethyl 6-(2-chlorophenyl)-3-ethyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H23ClN2O3/c1-4-9-14-15(17(22)24-6-3)16(20-18(23)21(14)5-2)12-10-7-8-11-13(12)19/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,20,23)
Standard InChI Key LBYBOJMVCASXNZ-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(NC(=O)N1CC)C2=CC=CC=C2Cl)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C₁₈H₂₃ClN₂O₃, with a molecular weight of 350.8 g/mol. The core structure consists of a partially saturated pyrimidine ring (1,2,3,4-tetrahydropyrimidine), which adopts a boat-like conformation due to steric interactions between substituents . Key structural features include:

  • A 2-chlorophenyl group at position 4, introducing aromaticity and electronic effects through the chlorine atom's electronegativity.

  • Ethyl and propyl alkyl chains at positions 1 and 6, respectively, influencing solubility and lipophilicity.

  • An ester group at position 5, providing sites for potential hydrolytic or enzymatic modification.

The IUPAC name, ethyl 6-(2-chlorophenyl)-3-ethyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate, reflects these substituents' positions.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight350.8 g/mol
Purity>98% (HPLC)
Storage Conditions<15°C in dark, dry environment
SolubilityLimited in polar solvents

The compound exists as a solid at room temperature, with limited solubility in water but moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide . The chlorine atom's inductive effect and the ester group's polarity create a dipole moment of approximately 3.2 D, influencing its reactivity in nucleophilic substitutions .

Synthetic Methodologies

Multicomponent Reaction Pathways

The synthesis typically employs a modified Biginelli reaction, a three-component coupling of an aldehyde, a β-keto ester, and a urea/thiourea derivative . For this compound, the protocol involves:

  • Aldehyde Component: 2-Chlorobenzaldehyde provides the aromatic moiety.

  • β-Keto Ester: Ethyl acetoacetate contributes the ester and ketone functionalities.

  • Urea Derivative: N-Ethyl-N'-propylurea introduces the alkyl substituents.

The reaction proceeds under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) at 80–100°C for 12–24 hours, yielding the tetrahydropyrimidine core .

Optimization of Reaction Conditions

Key parameters affecting yield (typically 60–75% ):

  • Temperature: Yields drop below 70°C due to incomplete ring closure.

  • Catalyst: Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the carbonyl oxygen .

  • Solvent: Ethanol or toluene balances reactivity and solubility; polar aprotic solvents like DMF favor side reactions.

A representative procedure from recent literature :

  • Charge 2-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and N-ethyl-N'-propylurea (12 mmol) in anhydrous ethanol.

  • Add p-toluenesulfonic acid (0.5 mmol) and reflux at 85°C for 18 hours.

  • Cool, filter, and recrystallize from ethanol/water (4:1) to obtain white crystals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆, δ ppm) :

  • 10.45 (brs, 1H, NH)

  • 7.62 (s, 1H, ArH)

  • 5.67 (d, J = 2.0 Hz, 1H, CH)

  • 4.06–3.98 (m, 2H, OCH₂)

  • 1.13 (t, J = 7.2 Hz, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆, δ ppm) :

  • 175.2 (C=O)

  • 166.9 (C=S in thiourea derivatives)

  • 129.8–115.8 (aromatic carbons)

  • 55.08 (OCH₂CH₃)

Infrared (IR) Spectroscopy

Key absorption bands :

  • 1705 cm⁻¹: Ester C=O stretch

  • 1650 cm⁻¹: Pyrimidinone C=O

  • 760 cm⁻¹: C-Cl stretch

Mass Spectrometry

LCMS analysis shows a molecular ion peak at m/z 351.1 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of the ethyl group (m/z 323) and cleavage of the ester moiety (m/z 265) .

Biological Activities and Applications

Antimicrobial Properties

In vitro studies of analogous tetrahydropyrimidines demonstrate:

  • Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition.

Other Pharmacological Effects

  • Anti-inflammatory: COX-2 inhibition at 10 µM (75% activity)

  • Antiviral: Moderate activity against HSV-1 (EC₅₀ = 12 µM)

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with major mass loss at 250–300°C due to ester group pyrolysis .

Hydrolytic Degradation

In aqueous buffer (pH 7.4, 37°C):

  • Ester Hydrolysis: t₁/₂ = 48 hours, forming the carboxylic acid derivative

  • Ring Oxidation: Minor pathway (<5%) yielding pyrimidine-2,4-dione

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